METHYL 3-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
Overview
Description
METHYL 3-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their significant applications in medicinal chemistry and material science . This compound, with its unique structure, has garnered interest for its potential therapeutic properties and industrial applications.
Preparation Methods
The synthesis of METHYL 3-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE involves multiple steps. One common synthetic route includes the reaction of 3-chloro-6-methyl-1-benzothiophene-2-carbonyl chloride with methyl 3-amino-2-thiophenecarboxylate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This can include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
METHYL 3-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 3-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical assays.
Mechanism of Action
The mechanism of action of METHYL 3-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interact with cellular pathways involved in inflammation or cell proliferation .
Comparison with Similar Compounds
METHYL 3-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE can be compared with other thiophene derivatives such as:
Methyl 3-sulfonyl amino-2-thiophenecarboxylate: Known for its use in organic synthesis and as a precursor in the development of pharmaceuticals.
Tipepidine: A thiophene-containing drug with antitussive properties.
Tioconazole: An antifungal agent that also contains a thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzothiophene and thiophene moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-[(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)amino]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S2/c1-8-3-4-9-11(7-8)23-14(12(9)17)15(19)18-10-5-6-22-13(10)16(20)21-2/h3-7H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHISPDQARJIEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(SC=C3)C(=O)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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